THR-|A agonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
THR-|A agonist 1 is a synthetic compound designed to selectively activate thyroid hormone receptor beta (THR-β). This receptor plays a crucial role in regulating metabolic processes, including cholesterol and lipid metabolism. This compound has shown promise in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH) and hypercholesterolemia .
准备方法
The synthesis of THR-|A agonist 1 involves several steps, starting with the preparation of the core heterocyclic structure. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of specific precursors under controlled conditions.
Functional group modifications: Introduction of functional groups that enhance the selectivity and potency of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
化学反应分析
THR-|A agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
THR-|A agonist 1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of THR-β agonists.
Biology: Researchers use it to investigate the role of THR-β in cellular metabolism and gene expression.
作用机制
THR-|A agonist 1 exerts its effects by selectively binding to and activating THR-β. This activation leads to the modulation of gene expression involved in lipid and cholesterol metabolism. The compound increases the expression of genes such as carnitine palmitoyltransferase 1, which enhances mitochondrial fatty acid oxidation and reduces liver fat content .
相似化合物的比较
THR-|A agonist 1 is compared with other THR-β agonists such as:
Sobetirome (GC-1): Known for its lipid-lowering effects but with different potency and selectivity profiles.
Resmetirom (MGL-3196): Another potent THR-β agonist with a focus on treating NASH.
VK2809: A liver-targeted THR-β agonist with promising results in reducing liver fat and cholesterol levels
This compound is unique due to its specific structural modifications that enhance its selectivity for THR-β over other thyroid hormone receptors, potentially reducing side effects associated with non-selective activation .
属性
分子式 |
C17H14Cl2FN5O4 |
---|---|
分子量 |
442.2 g/mol |
IUPAC 名称 |
2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-6-(fluoromethyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14Cl2FN5O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,6H2,1-2H3,(H,23,26)(H,21,27,28) |
InChI 键 |
GJJDEZUDUGNRKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)CF)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。